molecular formula C17H19NO2 B336481 4-ethoxy-N-(2-ethylphenyl)benzamide

4-ethoxy-N-(2-ethylphenyl)benzamide

Cat. No.: B336481
M. Wt: 269.34 g/mol
InChI Key: HOTIWQXGMGOKIG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 4-position of the benzoyl ring and a 2-ethylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)14-9-11-15(12-10-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

HOTIWQXGMGOKIG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Anticonvulsant Activity

4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)

  • Structure: Replaces the 4-ethoxy group with a 4-amino substituent.
  • Molecular Formula : C₁₅H₁₆N₂O (MW: 256.3 g/mol).
  • Activity : Demonstrates potent anticonvulsant effects in maximal electroshock (MES) tests, with efficacy at 10–100 mg/kg doses in mice. Neurotoxicological studies indicate a favorable safety profile compared to phenytoin .
  • Mechanism: The amino group may facilitate hydrogen bonding with neuronal ion channels or receptors, enhancing anticonvulsant activity.

N-(2-Ethylphenyl)benzamide Derivatives with Triazole-Thiazole Moieties

  • Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2-ethylphenyl)benzamide (9i)
  • Molecular Formula : C₂₈H₂₆N₆OS₂ (MW: 526 g/mol).
  • Activity : Acts as a tyrosinase inhibitor (IC₅₀: <10 µM), suggesting applications in hyperpigmentation disorders. The triazole-thiazole extension introduces steric bulk and additional hydrogen-bonding sites, critical for enzyme inhibition .

Derivatives with Gastroprokinetic and Antimicrobial Activity

Mosapride Metabolites (e.g., AS-4370)

  • Structure: 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.
  • Activity : Potent gastroprokinetic agent via serotonin 5-HT₄ receptor agonism. Lacks dopamine D₂ receptor antagonism, reducing extrapyramidal side effects compared to metoclopramide .
  • Key Features : Chloro and fluorobenzyl groups enhance receptor affinity, while the morpholine ring optimizes pharmacokinetics.

N-Aryl Sulphonamido-4-acetamido-2-ethoxy Benzamide Derivatives

  • Structure : Features a sulphonamide group at the 4-position and acetamido substitution.
  • Activity : Moderate antimicrobial activity (70–85% yield in synthesis). The sulphonamide group may disrupt bacterial folate synthesis .

Halogen-Substituted Analogues

4-Ethoxy-N-(3-fluorophenyl)benzamide

  • CAS : 346693-54-5.
  • Applications: Industrial-grade chemical used in agrochemicals and pharmaceuticals.

4-Ethoxy-N-(2-iodophenyl)benzamide

  • CAS : 333348-82-4.
  • The iodine atom introduces steric and electronic effects, possibly altering metabolic pathways .

Comparative Analysis Table

Compound Name Substituents Molecular Formula Key Activity References
4-Ethoxy-N-(2-ethylphenyl)benzamide 4-ethoxy, 2-ethylphenyl C₁₇H₁₉NO₂ N/A (Structural reference) -
4-AEPB 4-amino, 2-ethylphenyl C₁₅H₁₆N₂O Anticonvulsant
9i (Triazole-thiazole derivative) Triazole-thiazole, 2-ethylphenyl C₂₈H₂₆N₆OS₂ Tyrosinase inhibition
AS-4370 (Mosapride analogue) 5-chloro, morpholinyl, fluorobenzyl C₂₃H₂₆ClFN₂O₃ Gastroprokinetic
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-ethoxy, 3-fluorophenyl C₁₅H₁₄FNO₂ Agrochemical applications

Research Findings and Mechanistic Insights

  • Anticonvulsant vs. Tyrosinase Inhibition: The presence of a 4-amino group (4-AEPB) versus a 4-ethoxy group (target compound) dictates target specificity. Amino groups favor CNS activity, while ethoxy groups may prioritize peripheral targets .
  • Impact of Halogenation : Fluorine and iodine substituents improve metabolic stability and receptor binding but may introduce toxicity risks .
  • Role of Bulky Substituents : Triazole-thiazole moieties in compound 9i enhance tyrosinase inhibition by occupying the enzyme’s active site, a mechanism absent in simpler benzamides .

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